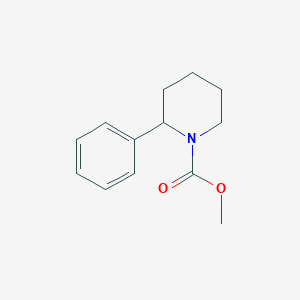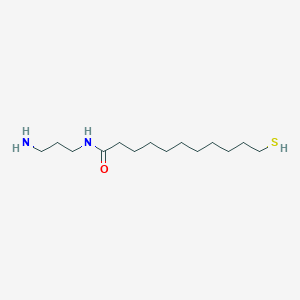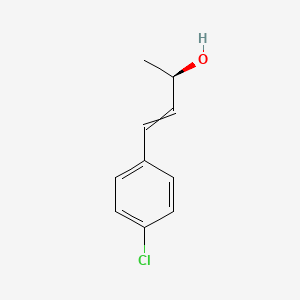
(2R)-4-(4-Chlorophenyl)but-3-en-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-4-(4-Chlorophenyl)but-3-en-2-ol is an organic compound characterized by the presence of a chlorophenyl group attached to a butenol backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-4-(4-Chlorophenyl)but-3-en-2-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-chlorobenzaldehyde and a suitable alkene.
Reaction Conditions: The key step involves a stereoselective reduction or addition reaction to introduce the hydroxyl group at the desired position. Common reagents include reducing agents like sodium borohydride or catalytic hydrogenation.
Purification: The product is purified using techniques such as column chromatography or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactions: Scaling up the synthetic route to produce the compound in bulk quantities.
Optimization: Optimizing reaction conditions to maximize yield and minimize by-products.
Automation: Utilizing automated systems for continuous production and monitoring.
Análisis De Reacciones Químicas
Types of Reactions
(2R)-4-(4-Chlorophenyl)but-3-en-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond can be reduced to form a saturated alcohol.
Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride.
Substitution: Nucleophiles like sodium methoxide or amines.
Major Products
Oxidation: Formation of 4-(4-chlorophenyl)butan-2-one.
Reduction: Formation of (2R)-4-(4-chlorophenyl)butan-2-ol.
Substitution: Formation of derivatives with various functional groups replacing the chlorine atom.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes or receptors.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the production of specialty chemicals or as a building block for polymers.
Mecanismo De Acción
The mechanism of action of (2R)-4-(4-Chlorophenyl)but-3-en-2-ol involves:
Molecular Targets: Interaction with specific enzymes or receptors in biological systems.
Pathways: Modulation of biochemical pathways, potentially affecting cellular processes such as signal transduction or metabolism.
Comparación Con Compuestos Similares
Similar Compounds
(2R)-4-(4-Bromophenyl)but-3-en-2-ol: Similar structure with a bromine atom instead of chlorine.
(2R)-4-(4-Methylphenyl)but-3-en-2-ol: Similar structure with a methyl group instead of chlorine.
(2R)-4-(4-Nitrophenyl)but-3-en-2-ol: Similar structure with a nitro group instead of chlorine.
Uniqueness
(2R)-4-(4-Chlorophenyl)but-3-en-2-ol is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions compared to other similar compounds.
Propiedades
Número CAS |
331866-60-5 |
|---|---|
Fórmula molecular |
C10H11ClO |
Peso molecular |
182.64 g/mol |
Nombre IUPAC |
(2R)-4-(4-chlorophenyl)but-3-en-2-ol |
InChI |
InChI=1S/C10H11ClO/c1-8(12)2-3-9-4-6-10(11)7-5-9/h2-8,12H,1H3/t8-/m1/s1 |
Clave InChI |
FBQMXUBIFKPRNV-MRVPVSSYSA-N |
SMILES isomérico |
C[C@H](C=CC1=CC=C(C=C1)Cl)O |
SMILES canónico |
CC(C=CC1=CC=C(C=C1)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Methyl-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]prop-2-enamide](/img/structure/B14246402.png)
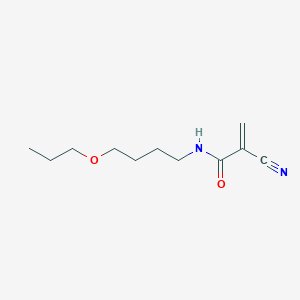
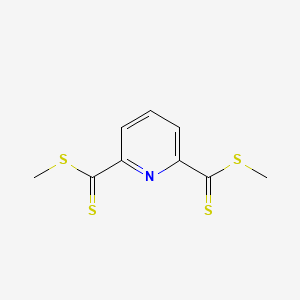
![3-Methyl-1,5-dioxaspiro[5.5]undecane](/img/structure/B14246428.png)
![(3E)-3-[(2-Aminoethyl)imino]-1-phenylbutan-1-one](/img/structure/B14246429.png)

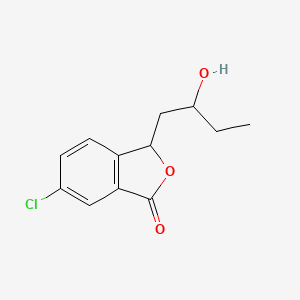
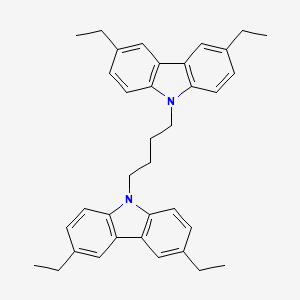
![[Diphenyl(2-phenylmethoxydodecoxy)methyl]benzene](/img/structure/B14246456.png)
![1-[4-(2,5-dimethoxy-4-methylphenyl)phenyl]-2,5-dimethoxy-4-methylbenzene](/img/structure/B14246458.png)
